![molecular formula C20H15N3 B2399162 7-メチル-3-フェニル-1,10-ジヒドロピラゾロ[3,4-a]カルバゾール CAS No. 736962-63-3](/img/structure/B2399162.png)
7-メチル-3-フェニル-1,10-ジヒドロピラゾロ[3,4-a]カルバゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole is a heterocyclic compound that belongs to the class of pyrazolo[3,4-a]carbazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole makes it an interesting subject for scientific research and industrial applications.
科学的研究の応用
7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, making it a potential candidate for drug development.
Medicine: The compound has shown promise in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .
Another method involves the reaction of aminopyrazoles with dicarbonyl compounds under acid-promoted conditions. This approach can lead to the formation of 6-unsubstituted pyrazolo[1,5-a]pyrimidines, which can be further transformed into the desired compound .
Industrial Production Methods
Industrial production of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
作用機序
The mechanism of action of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert its therapeutic effects, such as reducing tumor growth or modulating neurological functions .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[5,1-b]quinazolines: These compounds are known for their potent activity as KATP channel openers and calcium channel blockers.
Uniqueness
7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole stands out due to its unique combination of structural features and biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
7-methyl-3-phenyl-1,2-dihydropyrazolo[3,4-a]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-12-7-10-17-16(11-12)14-8-9-15-18(13-5-3-2-4-6-13)22-23-20(15)19(14)21-17/h2-11,22-23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKMKYBIJFGSMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C=CC4=C(NNC4=C3N=C2C=C1)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2399079.png)
![6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B2399080.png)
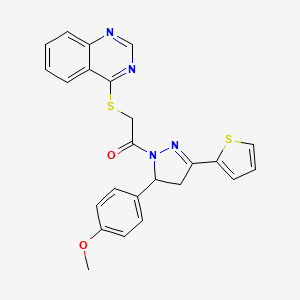
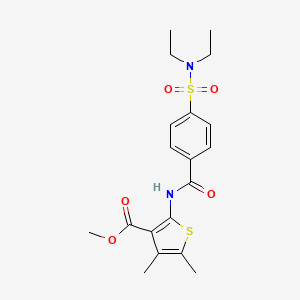
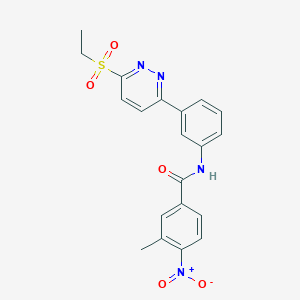
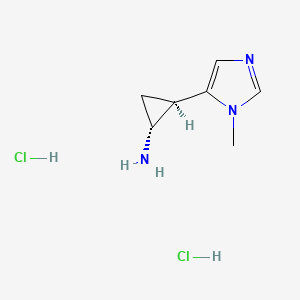
![Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2399088.png)
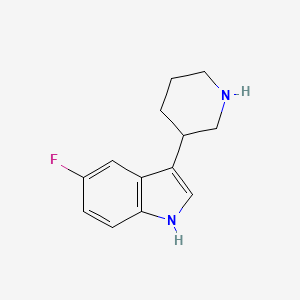
![7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2399092.png)
![2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2399094.png)
![2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2399095.png)
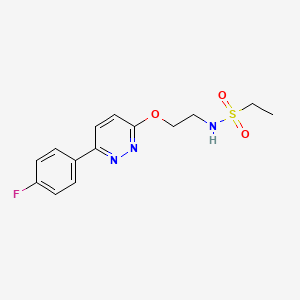
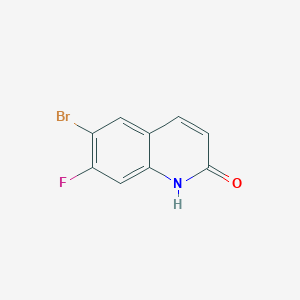
![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2399099.png)
